Array ( [bid] => 3059420 )
1-Amino-1H-pyrazole-3-carboxylic acid is an organic compound featuring a pyrazole ring with an amino group and a carboxylic acid group. Its molecular formula is , and it has a molecular weight of approximately 127.10 g/mol. The compound is characterized by its unique structure, which includes a five-membered ring containing two nitrogen atoms, contributing to its reactivity and biological properties. The presence of both an amino and a carboxylic acid functional group allows for various chemical interactions, making it a versatile compound in organic synthesis and medicinal chemistry .
Research indicates that 1-amino-1H-pyrazole-3-carboxylic acid exhibits various biological activities, including:
Several methods exist for synthesizing 1-amino-1H-pyrazole-3-carboxylic acid:
1-Amino-1H-pyrazole-3-carboxylic acid finds applications in various fields:
Studies on the interactions of 1-amino-1H-pyrazole-3-carboxylic acid with biological systems have revealed:
Several compounds share structural similarities with 1-amino-1H-pyrazole-3-carboxylic acid. Below is a comparison highlighting their uniqueness:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 3-Amino-1H-pyrazole-4-carboxylic acid | C4H5N3O2 | Different position of amino and carboxyl groups |
| 4-Amino-1H-pyrazole-3-carboxylic acid | C4H5N3O2 | Amino group at the fourth position |
| 5-(2-Isobutyl)-4-amino-1H-pyrazole-3-carboxylic acid | C8H13N3O2 | Longer aliphatic chain enhances lipophilicity |
| 4-Amino-1-Ethyl-1H-pyrazole-3-carboxylic acid | C6H9N3O2 | Ethyl group substitution affects solubility and reactivity |
The unique positioning of functional groups in 1-amino-1H-pyrazole-3-carboxylic acid differentiates it from these similar compounds, influencing its reactivity and biological activity .